molecular formula C6H4F2OS B1501012 3,5-Difluoro-4-sulfanylphenol

3,5-Difluoro-4-sulfanylphenol

Cat. No.: B1501012
M. Wt: 162.16 g/mol
InChI Key: WKZAMZIZDGTWPI-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-sulfanylphenol is a halogenated phenol derivative featuring two fluorine atoms at the 3- and 5-positions of the aromatic ring, a sulfanyl (-SH) group at the 4-position, and a hydroxyl (-OH) group at the 1-position. However, direct structural or functional studies of this compound are notably absent in the provided literature, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C6H4F2OS

Molecular Weight

162.16 g/mol

IUPAC Name

3,5-difluoro-4-sulfanylphenol

InChI

InChI=1S/C6H4F2OS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H

InChI Key

WKZAMZIZDGTWPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include 4-Chloro-3,5-difluorophenol (CAS: 2268-03-3) and 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione (Acta Cryst. E, 2013). These compounds share the 3,5-difluorophenyl backbone but differ in substituents and functional groups, leading to distinct physicochemical behaviors.

Substituent Effects on Properties

Property 3,5-Difluoro-4-sulfanylphenol (Hypothetical) 4-Chloro-3,5-difluorophenol 1-(3,5-Difluorophenyl)-trifluorobutane-dione
Substituents -SH, -OH, -F (3,5) -Cl, -OH, -F (3,5) -CF₃, -CO, -F (3,5)
Electron Withdrawing Moderate (F, -SH) Strong (F, Cl) Very Strong (CF₃, CO)
Acidity (pKa) Estimated: ~8.5–9.5* Reported: ~7.8–8.2 Not applicable (non-phenolic)
Reactivity Nucleophilic (-SH), acidic (-OH) Electrophilic (Cl), acidic (-OH) Keto-enol tautomerism, metal chelation
Applications Potential ligand, polymerization agent Intermediate in agrochemicals Fluorinated materials, coordination chemistry

*Hypothetical pKa based on sulfanylphenol analogs; sulfanyl groups slightly reduce acidity compared to thiols.

Key Differences and Implications

  • Reactivity : The -SH group enables disulfide bond formation or metal coordination, contrasting with the chloro analog’s propensity for nucleophilic substitution .

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